

Synthesis and Application of 5-Bromobenzo[c]selenadiazole Derivatives in Drug Development

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Compound of Interest

Compound Name: 5-Bromobenzo[c]
[1,2,5]selenadiazole

Cat. No.: B181497

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Application Note

Introduction

5-Bromobenzo[c]selenadiazole and its derivatives are a class of heterocyclic organoselenium compounds that have garnered significant interest in the field of drug development. The incorporation of a selenium atom into the benzodiazole scaffold imparts unique physicochemical properties, leading to a diverse range of biological activities. These compounds have shown considerable promise as anticancer and antimicrobial agents. This document provides a detailed overview of the synthesis of 5-Bromobenzo[c]selenadiazole derivatives and their applications, with a focus on experimental protocols and quantitative data for researchers in medicinal chemistry and drug discovery.

Anticancer Applications

Derivatives of 5-Bromobenzo[c]selenadiazole have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. Mechanistic studies have revealed that these compounds often induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The anticancer effects are frequently attributed to the generation of reactive oxygen species (ROS), which leads to DNA damage and the modulation of critical cellular signaling pathways.

A key mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[1][2] Some derivatives have also been shown to sensitize cancer cells to radiation therapy by inducing G2/M cell cycle arrest and inhibiting thioredoxin reductase, an enzyme often overexpressed in cancer cells.[3] Furthermore, certain selenadiazole derivatives can induce apoptosis in human glioma cells through the dephosphorylation of AKT and in bladder cancer cells via ROS-mediated signaling pathways.[4][5] The JAK2/STAT3 signaling pathway has also been identified as a target for selenadiazole-induced apoptosis in HeLa cells.[6]

Antimicrobial Applications

In addition to their anticancer properties, 5-Bromobenzo[c]selenadiazole derivatives have exhibited notable antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the selenadiazole core is crucial for this activity, which can be modulated by the nature and position of substituents on the benzoselenadiazole ring.

Quantitative Data Summary

The following tables summarize the biological activity of various 5-Bromobenzo[c]selenadiazole derivatives from cited literature.

Table 1: Anticancer Activity of Benzo[c][1][2][4]selenadiazole-5-carboxylic Acid Derivatives

Compound	PC-3 (Prostate) GI ₅₀ (μM)	HT-29 (Colon) GI ₅₀ (μM)	CCRF-CEM (Leukemia) GI ₅₀ (μM)	HTB-54 (Lung) GI ₅₀ (μM)	MCF-7 (Breast) GI ₅₀ (μM)
5	>100	>100	8.9	>100	9.4
6	>100	7.9	6.2	>100	8.1
7	12.3	11.2	10.5	11.8	3.7
19	>100	>100	9.8	>100	10.2

Data sourced from a study on novel benzo[c][1][2][4]selenadiazole-5-carboxylic acid derivatives.[7]

Table 2: Anticancer Activity of Substituted Selenadiazole Derivatives against MCF-7 Cells

Compound	GI ₅₀ (nM)
2a	Moderate Activity
2c	Nanomolar Range
2e	Good Activity
2f	Nanomolar Range
2g	Good Activity
3a	Good Activity
3b	Good Activity

Data highlights from a study on in vitro anticancer activities of substituted selenadiazoles.[5][8]

Table 3: Antimicrobial Activity of 1,2,3-Selenadiazole Derivatives

Compound	Test Organism	Inhibition Zone (mm) at 10 µg/mL	MIC (µg/mL)
4a	C. albicans	11	6.25
E. coli	16	3.125	
4b	C. albicans	25	0.625
E. coli	21	1.56	
E. faecalis	16	3.125	
S. typhi	12	6.25	
4c	S. aureus	-	-

Data from a study on the antimicrobial and antitumor activities of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromobenzo[c][1][2][4]selenadiazole

This protocol is based on the general synthesis of 2,1,3-benzoselenadiazoles from 1,2-phenylenediamines.^[10]

Materials:

- 4-Bromo-1,2-phenylenediamine
- Selenium Dioxide (SeO₂)
- Ethanol
- Hydrochloric Acid (HCl)
- Sodium Bicarbonate (NaHCO₃)
- Dichloromethane
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve 4-bromo-1,2-phenylenediamine in ethanol in a round-bottom flask.
- Slowly add a solution of selenium dioxide in ethanol to the flask with stirring.
- Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
- Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 50 mL).

- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 5-Bromobenzo[c][1][2][4]selenadiazole.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

- Human cancer cell lines (e.g., MCF-7, HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 5-Bromobenzo[c]selenadiazole derivatives
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of the 5-Bromobenzo[c]selenadiazole derivatives in cell culture medium from a stock solution in DMSO.

- Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the GI₅₀ (concentration that inhibits cell growth by 50%) values.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- 5-Bromobenzo[c]selenadiazole derivatives
- DMSO
- 96-well plates
- Spectrophotometer

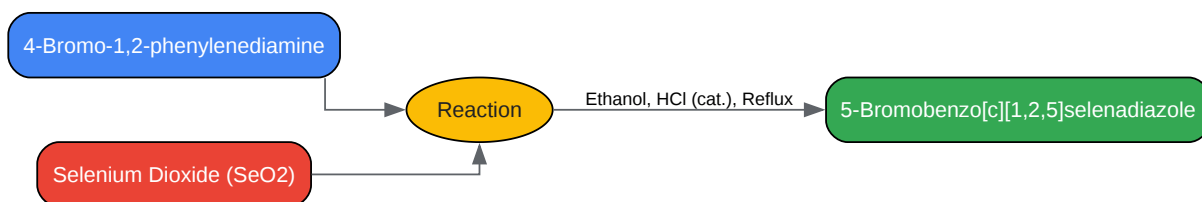
Procedure:

- Prepare a standardized inoculum of the microorganism.
- Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

- Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at the appropriate temperature and duration for the specific microorganism.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

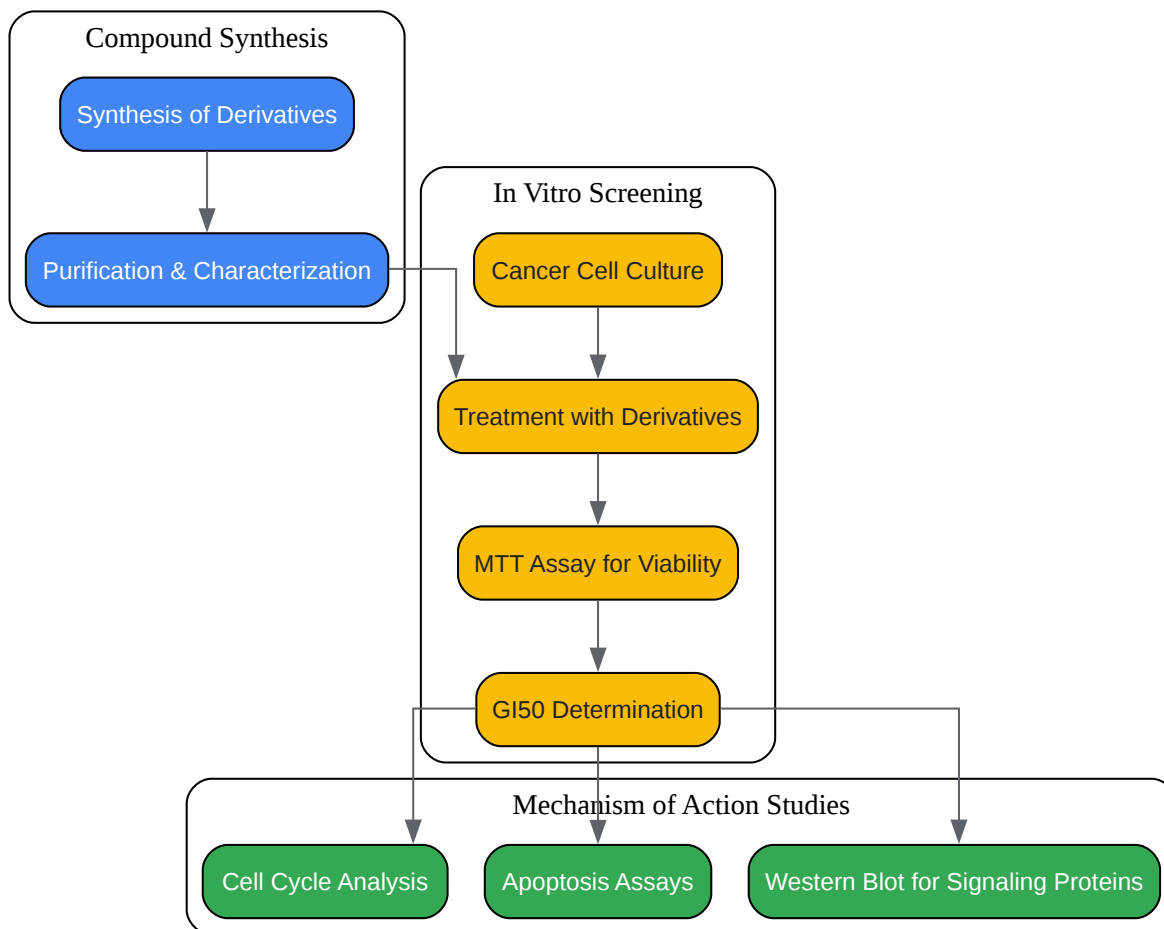
Diagram 1: Synthetic Pathway for 5-Bromobenzo[c]selenadiazole



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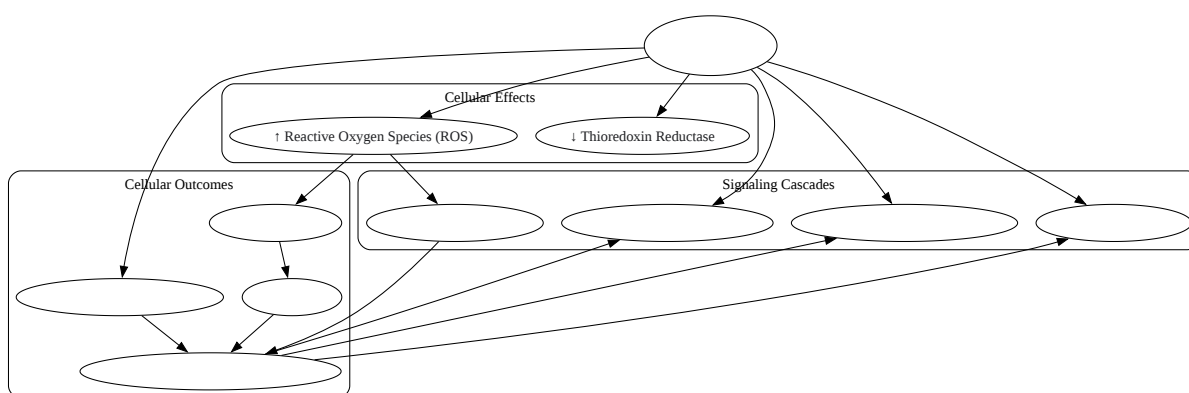
Caption: General synthetic route to 5-Bromobenzo[c][1][2][4]selenadiazole.

Diagram 2: Experimental Workflow for Anticancer Drug Screening



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Caption: Workflow for the evaluation of anticancer properties.



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